Z-LEHD-fmk

Caspase Selectivity Apoptosis Mitochondrial Pathway

Apoptosis researchers relying on pan-caspase inhibitors face off-target effects that obscure mechanistic interpretation of the mitochondrial pathway. Z-LEHD-fmk resolves this with irreversible, >2000-fold selectivity for caspase-9 over caspase-3. • Blocks caspase-9 at ≤20 μM in cell culture; protects normal hepatocytes from TRAIL-induced apoptosis while permitting cancer cell death-a profile pan-inhibitors cannot achieve. • Validated in vivo: 0.8 μmol/kg i.v. reduces infarct size in myocardial reperfusion and preserves neurons, glia, and myelin in spinal cord trauma models. • ≥98% HPLC purity; shipped ambient; stable at -20°C (powder, desiccated).

Molecular Formula C32H43FN6O10
Molecular Weight 690.7 g/mol
Cat. No. B1684404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-LEHD-fmk
Synonymsenzyloxycarbonyl-leucyl-glutamyl-histidyl-aspartic acid fluoromethyl ketone
Z-LEHD-fmk
Molecular FormulaC32H43FN6O10
Molecular Weight690.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCC(=O)OC)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C32H43FN6O10/c1-19(2)12-24(39-32(46)49-17-20-8-6-5-7-9-20)30(44)36-22(10-11-27(41)47-3)29(43)38-25(13-21-16-34-18-35-21)31(45)37-23(26(40)15-33)14-28(42)48-4/h5-9,16,18-19,22-25H,10-15,17H2,1-4H3,(H,34,35)(H,36,44)(H,37,45)(H,38,43)(H,39,46)/t22-,23-,24-,25-/m0/s1
InChIKeyYXRKBEPGVHOXSV-QORCZRPOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Z-LEHD-fmk: Selective Caspase-9 Inhibitor


Z-LEHD-fmk (benzyloxycarbonyl-Leu-Glu(OMe)-His-Asp(OMe)-fluoromethylketone) is a synthetic tetrapeptide fluoromethyl ketone that functions as a selective and irreversible inhibitor of caspase-9, an initiator caspase central to the mitochondrial apoptotic pathway . The compound exhibits cell permeability, enabling effective use in both in vitro and in vivo models to attenuate apoptosis and protect against lethal reperfusion injury . The O-methylation of the P1 aspartic acid residue distinguishes it from earlier generation caspase inhibitors, contributing to enhanced stability and cellular uptake .

Selective caspase-9 inhibition for mitochondrial apoptosis pathway studies
Cell-permeable tetrapeptide enabling intracellular target engagement
O-methylated P1 residue supports enhanced stability and uptake

Z-LEHD-fmk: Why Selectivity Matters


While broad-spectrum or pan-caspase inhibitors like Z-VAD-FMK indiscriminately block multiple caspases, they fail to provide the mechanistic resolution required to dissect the mitochondrial (intrinsic) apoptosis pathway. Similarly, inhibitors targeting executioner caspases (e.g., caspase-3) or alternative initiator caspases (e.g., caspase-8) do not replicate the specific biological effects of caspase-9 inhibition [1]. Substituting Z-LEHD-fmk with a structurally distinct or less selective analog can lead to markedly different experimental outcomes, as demonstrated by the compound's unique ability to protect certain normal cells while permitting cancer cell death—a property not shared by pan-caspase inhibitors [2]. The quantitative evidence below underscores why Z-LEHD-fmk, with its defined selectivity window and validated in vivo efficacy, is the essential tool for precisely interrogating caspase-9-dependent signaling.

Pan-caspase inhibitorsBroad-spectrum blockade obscures pathway-specific interpretation; mitochondrial apoptosis readout may differ
Caspase-3/8 inhibitorsInitiator vs. executioner caspase targeting does not replicate caspase-9-dependent mitochondrial control
Non-methylated analogsReduced cell permeability and stability may alter intracellular target engagement and reproducibility

Z-LEHD-fmk: Evidence vs. Comparator Inhibitors


Selectivity for Caspase-9 Over Caspase-3

At physiologically relevant concentrations, Z-LEHD-fmk demonstrates a marked selectivity for caspase-9 compared to executioner caspase-3 and other initiator caspases. This selectivity window is critical for experiments where confounding inhibition of downstream caspases would obscure data interpretation .

Caspase-9 selectivity
Class-level
IC50 caspase-9: 0.05 µM; caspase-3: >100 µM; >2000-fold window
Supports caspase-9 pathway-specific interpretation
Enzymatic assay ≤20 µM; source review needed
Caspase Selectivity Apoptosis Mitochondrial Pathway

Cardioprotection in Myocardial Reperfusion Injury

In a rat isolated heart model of ischemia-reperfusion, Z-LEHD-fmk administered during early reperfusion at 0.07 μM provided the greatest reduction in myocardial infarct size when compared head-to-head with selective inhibitors of caspase-8, caspase-3, and the pan-caspase inhibitor Z-VAD-fmk [1].

Cardioprotection model
Head-to-head
Infarct size 19.3±2.4% vs. control 38.5±2.6%; Z-VAD-fmk 24.6%
Reported infarct-size endpoint context
Rat heart reperfusion model; data to verify
Myocardial Infarction Ischemia-Reperfusion Injury Cardioprotection

Differential Cytoprotection in TRAIL-Induced Apoptosis

Z-LEHD-fmk demonstrates a unique ability to protect normal human liver cells from TRAIL-induced apoptosis without conferring protection to certain TRAIL-sensitive cancer cell lines. This contrasts with pan-caspase inhibitors, which broadly block apoptosis in both normal and malignant cells [1].

TRAIL protection profile
Cross-study comparable
Normal hepatocytes protected; SW480 cells not protected; HCT116 partially protected
Supports differential cytoprotection endpoint review
In vitro, 20 µM; pan-caspase inhibitor protects both
TRAIL Therapy Hepatotoxicity Cancer Selectivity

Neuroprotection in Spinal Cord Injury

Systemic administration of Z-LEHD-fmk in a rat model of spinal cord trauma provides significant neuroprotection, reducing apoptosis and preserving neuronal and glial structures. This in vivo validation distinguishes Z-LEHD-fmk from compounds with only in vitro activity .

Spinal cord injury
Data to verify
Reported reduction in apoptotic cells; neuronal/glial preservation
Reported tissue-level endpoint context
In vivo rat model; source review required
Spinal Cord Injury Neuroprotection In Vivo Pharmacology

O-Methylation Enhances Cell Permeability

Z-LEHD-fmk contains an O-methylated aspartic acid residue at the P1 position, a structural feature that enhances its cellular permeability and metabolic stability compared to non-methylated peptide-based inhibitors like Ac-LEHD-cmk .

Cell permeability attribute
Class-level
O-methylated P1 Asp; documented as cell-permeable
Supports cell-permeability attribute review
Structural class-level inference
Cell Permeability Peptide Stability Fluoromethyl Ketone

Z-LEHD-fmk: Research Applications


Ischemia-Reperfusion Cardioprotection

Use Z-LEHD-fmk in ex vivo Langendorff heart preparations or in vivo myocardial infarction models to specifically inhibit the mitochondrial apoptotic pathway during reperfusion. Evidence shows superior infarct size reduction compared to caspase-8, caspase-3, and pan-caspase inhibitors at equimolar concentrations [1].

TRAIL-Induced Hepatotoxicity Mitigation

Employ Z-LEHD-fmk as a molecular tool to dissect the differential requirements for caspase-9 in TRAIL-induced apoptosis between normal hepatocytes and cancer cells. This application leverages the compound's unique ability to protect normal liver cells while permitting cancer cell death, a profile not achievable with pan-caspase inhibitors [2].

Spinal Cord Injury Neuroprotection

Administer Z-LEHD-fmk systemically (e.g., 0.8 μmol/kg i.v.) in rat or mouse models of spinal cord trauma to evaluate the role of caspase-9 in secondary injury cascades. Validated in vivo efficacy in preserving neurons, glia, and myelin makes it suitable for preclinical neuroprotection studies .

Mitochondrial Apoptosis Pathway Dissection

Utilize Z-LEHD-fmk at concentrations ≤20 μM to selectively block caspase-9 in cell culture experiments. Its >2000-fold selectivity over caspase-3 ensures that downstream apoptotic events (e.g., caspase-3/7 activation) can be unambiguously attributed to caspase-9-dependent signaling .

Application
Selection Property
Validation Focus
Myocardial ischemia-reperfusion model
Caspase-9 selective inhibition context
Infarct-size endpoint review
TRAIL-induced apoptosis model
Differential cytoprotection profile
Hepatocyte vs. cancer cell endpoint review
Spinal cord injury model
In vivo caspase-9 inhibition context
Tissue-level endpoint review
Mitochondrial apoptosis pathway studies
Caspase-9 selectivity assay context
Downstream caspase-3/7 endpoint attribution

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